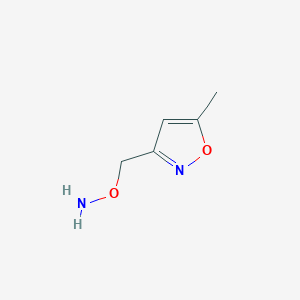

O-((5-methylisoxazol-3-yl)methyl)hydroxylamine

Description

BenchChem offers high-quality O-((5-methylisoxazol-3-yl)methyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-((5-methylisoxazol-3-yl)methyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-4-2-5(3-8-6)7-9-4/h2H,3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTWTTUPPAJQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Isoxazole and Hydroxylamine Scaffolds in Modern Synthetic Design

The isoxazole (B147169) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs. The significance of the isoxazole moiety stems from its ability to participate in various non-covalent interactions, its metabolic stability, and its role as a versatile synthetic intermediate. researchgate.net Isoxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.com The synthesis of isoxazole rings can be achieved through various methods, often involving the cyclocondensation of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632).

The hydroxylamine group (-NHOH) and its derivatives are also of great importance in modern organic synthesis. Hydroxylamines are versatile reagents used in the construction of various nitrogen-containing functional groups. A primary application is in the formation of oximes through reaction with aldehydes and ketones. nih.gov Oximes, in turn, are valuable intermediates for synthesizing amines, amides, and various heterocyclic systems. Furthermore, O-substituted hydroxylamines are employed as aminating agents in a variety of chemical transformations. nih.gov The incorporation of a hydroxylamine functional group into a molecule can significantly influence its chemical reactivity and biological profile.

Overview of Functionalized Heterocyclic Systems in Advanced Chemical Research

Heterocyclic compounds are cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, or sulfur) within the ring. These systems are of paramount importance in chemistry and biology, forming the core of many natural products, pharmaceuticals, and agrochemicals. More than 85% of all biologically active chemical entities contain a heterocycle. researchgate.net The presence of heteroatoms and diverse functional groups imparts unique physicochemical properties to these molecules, such as polarity, solubility, and the ability to engage in specific biological interactions. researchgate.net

Advanced chemical research heavily relies on the development of novel functionalized heterocyclic systems. The ability to introduce various substituents onto a heterocyclic core allows for the fine-tuning of a molecule's properties to achieve desired outcomes, such as enhanced biological activity or improved material characteristics. chemscene.com Modern synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have significantly expanded the accessible chemical space of functionalized heterocycles. cymitquimica.com These advancements enable the efficient construction of complex molecular architectures for applications in drug discovery, materials science, and catalysis.

Structural Context and Rationale for Investigating O 5 Methylisoxazol 3 Yl Methyl Hydroxylamine

Retrosynthetic Analysis for O-((5-methylisoxazol-3-yl)methyl)hydroxylamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This approach allows for the identification of key bond disconnections and the corresponding synthetic precursors.

Disconnection Strategies of the Hydroxylamine-Isoxazole Linkage

The primary disconnection strategy for O-((5-methylisoxazol-3-yl)methyl)hydroxylamine involves the C-O bond of the hydroxylamine-isoxazole linkage. This bond can be disconnected in two main ways, leading to distinct synthetic approaches:

Disconnection 'a' (C-O bond): This is the most logical and common disconnection. It breaks the molecule into a hydroxylamine synthon and a (5-methylisoxazol-3-yl)methyl synthon. This approach suggests an O-alkylation of hydroxylamine or a derivative with a suitable electrophile at the 3-position of the 5-methylisoxazole (B1293550) ring.

Disconnection 'b' (N-O bond): While less common for this specific linkage, disconnection of the N-O bond is a possibility in the broader context of hydroxylamine synthesis. However, for the target molecule, this would lead to more complex synthons and is not the preferred route.

Focusing on disconnection 'a', the key challenge lies in the selective O-alkylation of the hydroxylamine moiety, as N-alkylation can be a competing reaction.

Identification of Key Precursors and Synthetic Building Blocks

Based on the primary disconnection strategy, the key precursors for the synthesis of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine are:

A Hydroxylamine Source:

Hydroxylamine hydrochloride (NH₂OH·HCl): A common and inexpensive starting material.

N-protected hydroxylamines: Such as N-hydroxyphthalimide or N-hydroxy-tert-butylcarbamate, which can prevent N-alkylation and be deprotected in a later step.

A (5-methylisoxazol-3-yl)methyl Electrophile:

3-(Halomethyl)-5-methylisoxazole (e.g., 3-(chloromethyl)-5-methylisoxazole (B1586295) or 3-(bromomethyl)-5-methylisoxazole): These are ideal electrophiles for the alkylation of hydroxylamine.

(5-methylisoxazol-3-yl)methanol: This can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate the alkylation.

The synthesis of the 5-methylisoxazole core itself is a crucial preliminary step. A common method for constructing the isoxazole ring is through the [3+2] cycloaddition of a nitrile oxide with an alkyne or the condensation of a 1,3-dicarbonyl compound with hydroxylamine. researchgate.netyoutube.com For the target molecule, ethyl acetoacetate (B1235776) can serve as a precursor to the 5-methylisoxazole ring. orientjchem.org

Direct Synthesis Routes via O-Functionalization of Hydroxylamine

Direct synthesis routes focus on the formation of the C-O bond between the hydroxylamine and the isoxazole moiety. These methods often employ catalytic systems to enhance efficiency and selectivity.

Alkylation Approaches with 3-(Halomethyl)-5-methylisoxazole Derivatives

The most straightforward approach for the synthesis of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine is the direct alkylation of a hydroxylamine derivative with a 3-(halomethyl)-5-methylisoxazole. To achieve selective O-alkylation, N-protected hydroxylamines are often used. A typical reaction sequence is as follows:

Alkylation of N-hydroxyphthalimide: N-hydroxyphthalimide is deprotonated with a suitable base (e.g., potassium carbonate or triethylamine) to form a nucleophile that readily attacks the electrophilic carbon of 3-(chloromethyl)-5-methylisoxazole.

Hydrazinolysis: The resulting N-((5-methylisoxazol-3-yl)methoxy)phthalimide is then treated with hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide (B116566) group and yield the desired O-((5-methylisoxazol-3-yl)methyl)hydroxylamine.

This method is widely applicable for the synthesis of O-alkylhydroxylamines. nih.govrsc.org

| Step | Reactants | Reagents/Conditions | Product |

| 1 | N-hydroxyphthalimide, 3-(chloromethyl)-5-methylisoxazole | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-((5-methylisoxazol-3-yl)methoxy)phthalimide |

| 2 | N-((5-methylisoxazol-3-yl)methoxy)phthalimide | Hydrazine hydrate, Solvent (e.g., Ethanol) | O-((5-methylisoxazol-3-yl)methyl)hydroxylamine |

Palladium-Catalyzed Amination Strategies for O-Linked Hydroxylamines

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N and C-O bonds. In the context of O-linked hydroxylamines, palladium catalysis can be employed for their synthesis, although it is more commonly associated with N-arylation. organic-chemistry.org However, palladium-catalyzed O-allylic substitution of hydroxylamines has been reported, demonstrating the feasibility of forming C-O bonds with hydroxylamine nucleophiles under palladium catalysis. organic-chemistry.org

For the synthesis of the target molecule, a hypothetical palladium-catalyzed approach could involve the coupling of a (5-methylisoxazol-3-yl)methyl precursor with a hydroxylamine derivative. The development of specific palladium catalyst systems for the O-alkylation of hydroxylamines with non-allylic electrophiles is an area of ongoing research. The choice of ligand is crucial for the success of such reactions, with ligands like BippyPhos showing effectiveness in palladium-catalyzed hydroxylamine couplings. organic-chemistry.org

Catalytic Systems for Efficient O-Alkylation Reactions

To improve the efficiency and selectivity of O-alkylation reactions of hydroxylamines, various catalytic systems can be employed.

Phase-Transfer Catalysis: In reactions involving an inorganic base and an organic solvent, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be used to facilitate the transfer of the hydroxylamine anion from the aqueous or solid phase to the organic phase, thereby accelerating the reaction rate.

Organocatalysis: Certain organic molecules can act as catalysts. For instance, in the context of decarboxylative alkylation of N-hydroxyphthalimide esters, pyridine-boryl radicals have been shown to be effective. rsc.org While not a direct alkylation with a halide, this demonstrates the potential of organocatalysis in forming the desired C-O bond.

The selection of an appropriate catalytic system depends on the specific substrates and reaction conditions. For the alkylation of N-hydroxyphthalimide with 3-(chloromethyl)-5-methylisoxazole, a simple base-mediated reaction is often sufficient, but the use of a PTC could enhance the reaction kinetics.

| Catalyst Type | Example Catalyst | Potential Application |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Accelerating the reaction between N-hydroxyphthalimide and 3-(chloromethyl)-5-methylisoxazole in a biphasic system. |

| Organocatalyst | Pyridine-boryl radicals | Mediating decarboxylative coupling of N-hydroxyphthalimide esters with a suitable isoxazole precursor. |

| Palladium Catalyst | Pd(OAc)₂ with BippyPhos ligand | Hypothetical cross-coupling of a (5-methylisoxazol-3-yl)methyl precursor with a hydroxylamine derivative. |

Synthesis via Transformation of Isoxazole Precursors Incorporating Hydroxylamine Moieties

The synthesis of isoxazole rings, the core of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine and its analogs, frequently involves the strategic incorporation of a hydroxylamine moiety into various precursors. This approach is fundamental to forming the characteristic N-O bond of the isoxazole heterocycle. benthamdirect.com The two primary routes for constructing the isoxazole ring are the reaction of hydroxylamine with a three-carbon component, such as a 1,3-diketone, or the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. benthamdirect.com Methodologies based on the transformation of precursors using hydroxylamine are particularly versatile, allowing for the synthesis of a wide array of substituted isoxazoles through cyclization, addition, and derivatization reactions.

A prevalent and robust method for synthesizing the isoxazole scaffold involves the condensation and subsequent cyclization of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents like β-ketoesters. benthamdirect.comyoutube.com This reaction pathway is a direct and efficient means of forming the five-membered heterocyclic ring. The general mechanism proceeds through an initial reaction where the nucleophilic amino group of hydroxylamine attacks one of the carbonyl groups to form an imine (or oxime) intermediate. youtube.com This is followed by an intramolecular attack by the hydroxyl group on the second carbonyl, leading to a cyclized intermediate which then dehydrates to yield the aromatic isoxazole ring. youtube.com The reaction conditions, such as pH, can influence the final product, with acidic conditions often favoring the formation of 3,5-isoxazole esters from aryl 1,3-diketoesters. nih.gov

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of isoxazolone derivatives. orientjchem.org These one-pot procedures typically involve the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. orientjchem.orgmdpi.comnih.gov The elegance of MCRs lies in their ability to construct complex molecules in a single step, minimizing waste and simplifying work-up procedures. orientjchem.org A variety of catalysts have been employed to facilitate these transformations, often aligning with the principles of green chemistry. nih.govkthmcollege.ac.in For instance, biodegradable organocatalysts like citric acid, itaconic acid, and pyruvic acid have been successfully used. orientjchem.orgkthmcollege.ac.inmdpi.com These reactions often produce 3,4-disubstituted isoxazol-5(4H)-ones in good to excellent yields under mild conditions. mdpi.com

The versatility of MCRs is demonstrated by the wide range of compatible substrates and catalysts, as detailed in the following table.

| Reactants | Catalyst | Solvent/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl | Itaconic Acid | Water, 50 °C, Ultrasonication | Isoxazol-5(4H)-one derivatives | Green solvent, catalyst reusability, high efficiency. | kthmcollege.ac.inmdpi.com |

| Aromatic Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl | Propylamine-functionalized cellulose (B213188) | Water, Room Temperature | 3,4-disubstituted isoxazol-5(4H)-ones | Biodegradable catalyst, mild conditions, simple work-up. | mdpi.com |

| Aromatic Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl | Citric Acid | Water, Room Temperature | (Z)-4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones | Environmentally benign, convenient, high yields. | orientjchem.org |

| Aromatic/Heteroaromatic Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl | Water Extract of Orange Fruit Peel Ash (WEOFPA) | Glycerol (B35011), 60 °C | 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | Agro-waste catalyst, solvent-free potential, eco-friendly. | nih.gov |

| Aromatic/Heteroaromatic Aldehydes, β-Ketoesters, Hydroxylamine HCl | None | Water, Natural Sunlight | 4-arylidene-isoxazole-5(4H)-ones | Uses clean energy source, catalyst-free, mild conditions. | semnan.ac.ir |

| Aromatic Aldehydes, β-Keto Esters, Hydroxylamine HCl | 4-(Dimethylamino)pyridine (DMAP) | Water-Ethanol, 80 °C | 3,4-disubstituted isoxazole-5(4H)-ones | Efficient organo-base catalyst, high yields. | tandfonline.com |

Hydroxylamine hydrochloride (NH₂OH·HCl) serves as the quintessential reagent for introducing the N-O fragment necessary for the construction of the isoxazole ring in a vast number of synthetic protocols. nih.govorientjchem.orgmdpi.comnih.govkthmcollege.ac.inmdpi.comrsc.org Its stability, commercial availability, and ease of handling make it a preferred source of hydroxylamine for these reactions. In cyclization reactions, it readily reacts with 1,3-dicarbonyl compounds, chalcones, and other suitable precursors to initiate ring formation. nih.govwisdomlib.org

In the context of MCRs for isoxazolone synthesis, hydroxylamine hydrochloride's role is pivotal. The reaction mechanism often begins with the nucleophilic attack of the freed hydroxylamine on a carbonyl carbon of the β-keto ester, leading to a crucial oxime intermediate. mdpi.com This intermediate then undergoes cyclization and subsequent condensation with an aldehyde to yield the final product. mdpi.com While it is an acidic salt, many modern synthetic methods, particularly those employing organocatalysts in aqueous media, can proceed efficiently without the need for an additional base to neutralize the hydrochloride. orientjchem.orgmdpi.com

Beyond its role in primary ring-forming cyclizations with dicarbonyls, hydroxylamine can also be used in addition reactions with activated unsaturated systems to construct the isoxazole or related dihydroisoxazole (B8533529) rings. benthamdirect.com This approach typically involves the reaction of hydroxylamine with α,β-unsaturated ketones, nitriles, or esters.

A classic example is the reaction with α,β-unsaturated ketones, such as chalcones. mdpi.com In this process, hydroxylamine can undergo a nucleophilic addition to the β-carbon of the unsaturated system (a Michael-type addition), followed by intramolecular condensation with the ketone carbonyl to form an isoxazoline (B3343090) ring, which can sometimes be oxidized to the corresponding isoxazole. mdpi.com The reaction with sterically hindered α,β-unsaturated ketones has been shown to produce 5-hydroxy derivatives of isoxazolidine (B1194047) and 4,5-dihydroisoxazole. colab.ws

Furthermore, hydroxylamine has been demonstrated to add effectively to allenic and acetylenic nitriles. rsc.org The reaction with allenic nitriles provides an excellent yield of 3-alkyl-5-aminoisoxazoles, showcasing a powerful method for synthesizing amino-functionalized isoxazoles. rsc.org

An alternative strategy for incorporating a hydroxylamine moiety involves the chemical modification of a pre-formed isoxazole ring that bears a reactive functional group, such as an ester. This method is distinct from the de novo synthesis of the ring and serves to introduce new functionality onto the isoxazole scaffold.

Research has shown that ester-functionalized isoxazoles can be converted into hydroxylamine-functionalized derivatives. rsc.org This transformation is achieved by reacting the isoxazole ester with hydroxylamine hydrochloride, typically in a basic solution like methanolic potassium hydroxide. rsc.org This reaction converts the ester group into a hydroxamic acid or a related hydroxylamine derivative, thereby attaching the desired moiety to the isoxazole core. Precursors for this reaction, namely isoxazoles containing ester functionalities, can be synthesized through various routes, including 1,3-dipolar cycloaddition reactions. edu.krdmdpi.com

Cyclization Reactions Involving Hydroxylamine and Dicarbonyl/Ketoester Derivatives for Isoxazolone Formation

Green Chemistry Principles in the Synthesis of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine

The synthesis of isoxazole derivatives has increasingly been guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign methodologies. nih.gov This paradigm shift is evident in the widespread adoption of one-pot, multi-component reactions, the use of eco-friendly solvents and catalysts, and the application of alternative energy sources. preprints.orgresearchgate.net

Key green chemistry approaches in isoxazole synthesis include:

Aqueous Media: Water is frequently utilized as a green solvent, replacing hazardous and volatile organic solvents. mdpi.comkthmcollege.ac.inmdpi.comsemnan.ac.ir Many MCRs for isoxazolone synthesis show excellent performance in aqueous systems. orientjchem.org

Alternative Energy Sources: To enhance reaction rates and reduce energy consumption, non-conventional energy sources are employed. Ultrasound irradiation (sonochemistry) has been shown to accelerate reactions, improve yields, and minimize byproducts. mdpi.compreprints.orgresearchgate.net Other innovative approaches include the use of natural sunlight as a clean and abundant energy source for three-component reactions. semnan.ac.ir Microwave-assisted synthesis is another technique that enhances reaction rates and improves yields compared to conventional heating. nih.gov

Eco-Friendly Catalysts: There is a strong emphasis on using catalysts that are biodegradable, recyclable, and non-toxic. Examples include natural organic acids like citric, pyruvic, and itaconic acid, which are effective in promoting isoxazole formation. orientjchem.orgkthmcollege.ac.inmdpi.com Catalysts derived from renewable resources, such as propylamine-functionalized cellulose and agro-waste extracts, have also been successfully implemented. mdpi.comnih.gov

Atom Economy: MCRs are inherently aligned with the principle of atom economy, as they combine multiple reactants in a single operation to form the final product with minimal waste generation. orientjchem.orgmdpi.com This approach avoids the lengthy separation and purification steps often required in multi-step syntheses.

These green strategies contribute to making the synthesis of isoxazoles, including analogs of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine, more efficient, cost-effective, and environmentally responsible. nih.govnih.gov

Application of Aqueous Reaction Media

The use of water as a reaction medium represents a cornerstone of green chemistry, offering significant advantages in terms of cost, safety, and environmental friendliness over conventional organic solvents. mdpi.com Research into the synthesis of isoxazole derivatives has increasingly demonstrated the viability and efficiency of aqueous systems. mdpi.comnih.gov

One-pot, multicomponent reactions in water have proven particularly effective for constructing the isoxazole core. For instance, the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones has been achieved by reacting aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride in an aqueous medium. mdpi.com This approach, often enhanced by ultrasound irradiation, leverages water as a green solvent and can be catalyzed by biodegradable acids like pyruvic acid. mdpi.com The use of water avoids volatile organic compounds and often simplifies work-up procedures, as the product may precipitate directly from the reaction mixture. mdpi.com

Studies have shown that catalyst-free synthesis of 5-arylisoxazole derivatives is possible in water by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride. mdpi.comnih.gov This method is noted for its mild conditions, high yields, and straightforward product isolation. mdpi.com Furthermore, the combination of water as a solvent with ultrasound technology has been shown to accelerate reaction kinetics and reduce the formation of byproducts in the synthesis of various isoxazole sulfonamides and related structures. mdpi.com

| Parameter | Aqueous Media | Conventional Organic Solvents |

|---|---|---|

| Environmental Impact | Low (Non-toxic, non-flammable) mdpi.com | High (Often toxic, volatile, flammable) preprints.org |

| Catalyst | Often biodegradable (e.g., pyruvic acid, tartaric acid) or catalyst-free mdpi.commdpi.comisca.me | May require metal catalysts or strong acids/bases nih.gov |

| Reaction Conditions | Mild, often room temperature or slightly elevated (e.g., 50°C) mdpi.com | Often requires high temperatures and prolonged heating preprints.org |

| Energy Source | Compatible with energy-efficient methods like ultrasound mdpi.com | Typically conventional heating preprints.org |

| Work-up | Simplified, often by filtration mdpi.com | Often requires extraction and chromatography |

Organocatalysis and Biocatalysis for Enhanced Selectivity and Efficiency

Organocatalysis and biocatalysis have emerged as powerful tools in the synthesis of complex molecules, offering high selectivity and efficiency under mild, environmentally friendly conditions. These approaches avoid the use of potentially toxic and expensive metal catalysts. researchgate.net

In the context of isoxazole synthesis, various organocatalysts have been successfully employed. Glutamic acid, a biodegradable and eco-friendly amino acid, has been used to catalyze the multi-component reaction of hydroxylamine hydrochloride, ethyl acetoacetate, and various aldehydes in ethanol (B145695) to produce isoxazole derivatives. researchgate.net Similarly, naturally derived acids such as itaconic acid and pyruvic acid have been utilized as catalysts in aqueous media, often in conjunction with ultrasound, to promote the efficient formation of isoxazol-5(4H)-ones. mdpi.com These catalysts are attractive due to their low toxicity, availability, and biodegradability.

Biocatalysis, while less explored for this specific class of compounds, shows significant promise. The use of Vitamin B1 (thiamine) as a catalyst in the ultrasound-assisted synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones in water is a notable example. preprints.org This method is metal-free and acid/base-free, achieving high yields in short reaction times. preprints.org The catalyst also demonstrated excellent reusability, maintaining high activity over several cycles. preprints.org The development of enzymatic routes for the construction of the isoxazole ring is an area of growing interest, promising unparalleled selectivity and sustainability.

Development of Solvent-Free or Low-Hazardous Solvent Methods

Minimizing or eliminating the use of hazardous solvents is a primary goal of green chemistry. nih.gov For the synthesis of isoxazole structures, several methodologies have been developed that operate under solvent-free conditions or utilize low-hazardous alternatives like glycerol or ionic liquids. nih.govnih.gov

Solvent-free, multi-component reactions have been effectively used to synthesize 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. One such protocol uses an agro-waste extract of orange fruit peel ash (WEOFPA) as an efficient, green catalyst. nih.gov The reaction proceeds by heating the neat mixture of reactants, thereby avoiding bulk organic solvents entirely and simplifying the purification process. nih.gov Ultrasound irradiation has also been employed to facilitate solvent-free reactions, reducing energy consumption and reaction times. preprints.org

Glycerol, a non-toxic, biodegradable, and inexpensive solvent, has also been used as a reaction medium in conjunction with the WEOFPA catalyst, providing an eco-friendly alternative to traditional solvents. nih.gov Another class of low-hazardous solvents are ionic liquids (ILs), such as butylmethylimidazolium (B1222432) salts. nih.goviosrjournals.org ILs offer benefits like low volatility, high thermal stability, and recyclability. scielo.br They have been successfully used as both the solvent and catalyst for the synthesis of 3,5-disubstituted isoxazoles from β-dicarbonyl compounds and hydroxylamine, often resulting in excellent yields. nih.govscielo.br

| Methodology | Description | Key Advantages | Example Catalyst/Condition |

|---|---|---|---|

| Solvent-Free | Reaction is conducted with neat reactants without any solvent. nih.gov | Eliminates solvent waste, simplifies purification, high atom economy. preprints.orgnih.gov | Agro-waste catalyst (WEOFPA) at 60°C. nih.gov |

| Glycerol | Use of glycerol as a biodegradable and non-toxic solvent. nih.gov | Eco-friendly, inexpensive, high boiling point. nih.gov | WEOFPA/glycerol medium. nih.gov |

| Ionic Liquids (ILs) | Use of salts that are liquid at low temperatures as the reaction medium. scielo.br | Low volatility, thermal stability, recyclability, can act as catalyst. iosrjournals.orgscielo.br | Butylmethylimidazolium salts ([BMIM]X). nih.gov |

| Deep Eutectic Solvents (DES) | Mixtures of hydrogen bond donors and acceptors with a low melting point. nih.gov | Biorenewable, biodegradable, recyclable. nih.gov | Choline chloride:urea. nih.gov |

Optimization of Reaction Conditions for Maximized Yield and Purity

Achieving optimal yield and purity is paramount in chemical synthesis. For isoxazole structures, this involves the careful optimization of several parameters, including the choice and amount of catalyst, reaction temperature, and duration.

Catalyst Screening and Loading for Optimal Conversion

The selection of an appropriate catalyst and its optimal loading are critical for maximizing reaction efficiency. A wide array of catalysts has been screened for the synthesis of isoxazole derivatives. In the three-component synthesis of isoxazol-5(4H)-ones in water, sodium malonate was identified as an efficient catalyst, with an optimal loading of 10 mol% at room temperature.

Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. organic-chemistry.org For example, sol-gel synthesized ferrite (B1171679) nanoparticles (Fe₂O₃ NPs) have been used at 10 mol% loading in aqueous media under ultrasound irradiation to achieve excellent yields of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com Similarly, magnetic sulfonated polysaccharides have been developed as solid acid catalysts for the synthesis of novel isoxazole-5-one derivatives, demonstrating the potential of bio-based heterogeneous catalysts. rsc.org In some cases, Lewis acids like aluminum trichloride (B1173362) have been used to promote isoxazole synthesis, circumventing the need for transition metals. nih.gov Optimization studies have shown that varying the equivalents of the Lewis acid has a significant impact on the product yield. nih.gov The development of low catalyst loading systems, such as in the organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole (B372694) and isoxazole, is a key area of research for improving the sustainability of these reactions. rsc.org

Temperature and Reaction Time Investigations

Temperature and reaction time are interdependent variables that profoundly influence reaction outcomes, affecting conversion rates, selectivity, and the formation of byproducts. Traditional methods for isoxazole synthesis often required prolonged heating for several hours. preprints.org However, modern energy sources like microwave and ultrasound irradiation have revolutionized this aspect, drastically reducing reaction times from hours to minutes while often improving yields. organic-chemistry.orgnih.govnih.gov

Microwave-assisted synthesis, for example, has been used in one-pot, three-component reactions to produce 3,4,5-substituted isoxazoles in just 30 minutes, a significant improvement over conventional heating methods that could take several days. organic-chemistry.orgnih.gov The optimization of microwave-assisted reactions involves adjusting power and time; for instance, the synthesis of 5-phenyl oxazole (B20620) was optimized at 65 °C and 350 W for 8 minutes. acs.org

Ultrasound irradiation has also been shown to enhance efficiency, with optimized conditions for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones being 90 W at room temperature, yielding products in 20-35 minutes. mdpi.com For reactions conducted under conventional heating, optimization is equally crucial. The synthesis of 5-arylisoxazoles in water was found to be optimal at 50 °C. mdpi.com In another example, the three-component synthesis of isoxazol-5(4H)-ones was optimized to proceed efficiently at room temperature (25 °C). These investigations highlight a clear trend towards developing methodologies that operate under milder temperatures and for shorter durations, contributing to more energy-efficient and sustainable chemical processes. mdpi.com

Mechanistic Pathways of Isoxazole Ring Formation Relevant to the Compound's Core Structure

The synthesis of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established area of organic chemistry. The specific 3,5-disubstituted pattern of the 5-methylisoxazole core in the title compound can be achieved through several reliable mechanistic pathways.

One major pathway to isoxazole synthesis involves the cyclization of precursors containing an oxime functionality. Oximes can be derived from the condensation of hydroxylamine with carbonyl compounds like aldehydes or ketones. rsc.orgkhanacademy.org The subsequent cyclization to form the isoxazole ring often requires an appropriately positioned reactive group that can undergo an intramolecular reaction with the oxime.

A prominent example is the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones. nih.govorganic-chemistry.org In this process, the ynone is first reacted with methoxylamine hydrochloride to form the Z-O-methyl oxime. nih.gov This intermediate then undergoes cyclization in the presence of an electrophile, such as iodine monochloride (ICl), to yield a highly substituted isoxazole. nih.govorganic-chemistry.org While this specific example leads to a 4-iodoisoxazole, the underlying principle of cyclizing an oxime precursor is fundamental to isoxazole chemistry. The reaction is generally high-yielding and tolerates a wide variety of functional groups. nih.gov

Another related strategy is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which provides a versatile route to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org The mechanism involves the activation of the alkyne by the gold catalyst, facilitating the intramolecular attack by the oxime oxygen, followed by rearrangement to furnish the aromatic isoxazole ring.

The [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, stands as one of the most powerful and widely used methods for constructing the isoxazole ring. tandfonline.comresearchgate.net This reaction is highly efficient and regioselective, making it a cornerstone of isoxazole synthesis. mdpi.com

The key intermediate, the nitrile oxide, is typically unstable and generated in situ from various precursors. researchgate.net Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl halides: Treating hydroximoyl chlorides with a base is a classic method for producing nitrile oxides for immediate use in cycloaddition. nih.gov

Oxidation of aldoximes: Aldoximes can be oxidized using reagents like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS) to yield the corresponding nitrile oxide. rsc.orgmdpi.com

Dehydration of nitroalkanes: Primary nitro compounds can be dehydrated to form nitrile oxides. nih.gov

Once generated, the nitrile oxide (the 1,3-dipole) reacts with a dipolarophile, in this case, a terminal alkyne, to form the 3,5-disubstituted isoxazole ring. researchgate.netnih.gov For the synthesis of the 5-methylisoxazole core, propyne (B1212725) would serve as the alkyne component. The regioselectivity of the reaction typically places the R-group of the nitrile oxide (R-C≡N⁺-O⁻) at the 3-position and the R'-group of the alkyne (R'-C≡CH) at the 5-position of the resulting isoxazole.

| Precursor for Nitrile Oxide | Reagent/Conditions for Generation | Alkyne Partner | Catalyst/Solvent | Product Type | Reference(s) |

| Hydroxyimidoyl Chlorides | Base (e.g., Et₃N) | Terminal Alkynes | Cu/Al₂O₃, Ball-milling | 3,5-Disubstituted Isoxazoles | nih.gov |

| Aldoximes | N-Chlorosuccinimide (NCS), Et₃N | Alkenes/Alkynes | - | 3,5-Disubstituted Isoxazoles/Isoxazolines | mdpi.com |

| Aldoximes | Sodium Hypochlorite (NaOCl), Et₃N | Terminal Alkynes | Ethyl Acetate | 3,5-Disubstituted Isoxazoles | rsc.org |

| α-Nitroketones | Chloramine-T (base) | Alkenes/Alkynes | - | Isoxazolines/Isoxazoles | nih.gov |

Reactivity Profile of the O-Linked Hydroxylamine Moiety

The O-((5-methylisoxazol-3-yl)methyl)hydroxylamine contains an O-alkylhydroxylamine functional group (R-O-NH₂). This moiety possesses a rich reaction chemistry centered on the nucleophilicity of the nitrogen atom and the redox properties of the N-O bond.

The nitrogen atom in O-alkylhydroxylamines is nucleophilic, though generally less so than in corresponding primary amines due to the electron-withdrawing effect of the adjacent oxygen atom. Despite this, it readily participates in reactions with a variety of electrophiles.

Electrophilic amination is a class of reactions where the hydroxylamine derivative acts as an electrophile, but in many standard transformations, the nitrogen atom functions as the nucleophilic center. wiley-vch.de For instance, O-alkylhydroxylamines can react with alkylating or arylating agents. researchgate.net The nitrogen can be derivatized through nucleophilic substitution reactions with suitable substrates. researchgate.net It can also react with carbonyl compounds; for example, the reaction with aldehydes or ketones yields oximes, while condensation with N-substituted succinimides can open the imide ring to form hydroxamic acids. khanacademy.orgmdpi.com

The hydroxylamine functionality is susceptible to both oxidation and reduction, which can lead to a variety of products.

Oxidation: The oxidation of N,N-disubstituted hydroxylamines is a common method for preparing nitrones. chimia.ch While the title compound is an N-unsubstituted hydroxylamine, its derivatives could undergo similar transformations. Oxidation can be achieved with various reagents, including mercury(II) oxide (HgO), manganese dioxide (MnO₂), and sodium hypochlorite (NaOCl). chimia.ch The regioselectivity of the oxidation can be an issue with unsymmetrically substituted hydroxylamines, potentially leading to a mixture of isomeric nitrones. chimia.ch Hydroxylamine itself can be oxidized to nitrous oxide. orientjchem.org

Reduction: The N-O bond in hydroxylamines is relatively weak and can be cleaved under reductive conditions. The reduction of oxime ethers is a common method for synthesizing N,O-disubstituted hydroxylamines, highlighting the challenge of selective C=N versus N-O bond reduction. nih.gov More aggressive reduction of O-acyl N,N-disubstituted hydroxylamines using reagents like triethylsilane and boron trifluoride etherate can lead to trisubstituted hydroxylamines. acs.org Complete reduction typically cleaves the N-O bond, leading to the corresponding amine. The cleavage of the N-O bond can also occur under basic conditions, directed by the acidity of adjacent C-H groups. rsc.org

| Transformation | Reagent(s) | Substrate Type | Product Type | Reference(s) |

| Oxidation | HgO, MnO₂, NaOCl | N,N-Disubstituted Hydroxylamines | Nitrones | chimia.ch |

| Reduction | Triethylsilane, BF₃·OEt₂ | O-Acyl N,N-Disubstituted Hydroxylamines | N,N,O-Trisubstituted Hydroxylamines | acs.org |

| Reduction | Nickel Catalysis, H₂ | Ketoxime Ethers | N,O-Disubstituted Hydroxylamines | nih.gov |

| N-O Bond Cleavage | Basic conditions | Substituted Hydroxylamines | Amine/Carbonyl products | rsc.org |

The primary amine of the O-linked hydroxylamine moiety is a key site for condensation and substitution reactions.

Condensation Reactions: A hallmark reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. khanacademy.orgresearchgate.net This reaction proceeds through the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration. A more specialized and powerful transformation is the decarboxylative condensation with α-ketoacids to form amide bonds. nih.govsci-hub.se This ligation reaction is chemoselective, proceeds under mild, reagent-free conditions, and produces only water and carbon dioxide as byproducts, making it a valuable tool in bioconjugation and peptide synthesis. sci-hub.se

Substitution Reactions: The nitrogen atom can act as a nucleophile in substitution reactions. For instance, O-pivaloyl-N-arylhydroxylamines have been shown to react with diethylamine (B46881) to yield hydrazine products via nucleophilic substitution on the nitrogen. science.gov More broadly, the synthesis of various substituted hydroxylamines often relies on the nucleophilic character of a hydroxylamine precursor. For example, O-alkylation of tert-butyl N-hydroxycarbamate followed by deprotection is a standard route to O-substituted hydroxylamines, involving nucleophilic substitution by the protected hydroxylamine oxygen. organic-chemistry.org Hydroxylamine can also act as an oxygen nucleophile, as seen in its reaction with benzothiazole-2-sulfonamides, where it displaces the sulfonamide group to form 2-hydroxybenzothiazole. nih.gov

Chemical Transformations of the Isoxazole Ring System within the Compound

The isoxazole ring in O-((5-methylisoxazol-3-yl)methyl)hydroxylamine is a key determinant of its chemical reactivity. This heterocyclic system can undergo a variety of transformations, including reactions that maintain the ring's integrity and others that lead to its cleavage and rearrangement.

Electrophilic and Nucleophilic Reactions on the Isoxazole Moiety

The isoxazole ring is generally considered to be electron-deficient, which influences its susceptibility to nucleophilic attack. However, it can also undergo electrophilic substitution, albeit typically requiring activating conditions.

Electrophilic Substitution: Electrophilic attack on the isoxazole ring predominantly occurs at the C4 position, which is the most electron-rich carbon atom. The presence of the methyl group at C5 and the side chain at C3 can influence the rate and regioselectivity of such reactions. For instance, in related 3,5-disubstituted isoxazoles, electrophilic cyclization is a common method for their synthesis, highlighting the reactivity of the positions on the ring. nih.govacs.orgorganic-chemistry.org Halogenation, nitration, and sulfonation are potential electrophilic substitution reactions, though the specific conditions required for O-((5-methylisoxazol-3-yl)methyl)hydroxylamine are not extensively documented in publicly available literature.

Nucleophilic Substitution: The isoxazole ring, particularly when activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). In the case of 5-nitroisoxazoles, the nitro group can be displaced by various nucleophiles. researchgate.netrsc.org While the subject compound does not possess a nitro group, the inherent electron-deficient nature of the ring could still allow for nucleophilic attack under forcing conditions. The hydroxylamine side chain itself contains a nucleophilic nitrogen atom, which could potentially participate in intramolecular reactions. Studies on related 5-methylisoxazol-3-amine have shown that the amino group can act as a nucleophile in reactions with activated enol ethers.

Ring-Opening and Rearrangement Pathways of the Isoxazole Core

The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, leading to ring-opening and subsequent rearrangement to form different heterocyclic or acyclic structures.

Photochemical Rearrangements: Isoxazoles are known to undergo photochemical rearrangements. Upon UV irradiation, the N-O bond can cleave, often leading to the formation of an azirine intermediate, which can then rearrange to an oxazole or other products. This process has been observed in various isoxazole derivatives. The specific outcome of such a rearrangement for O-((5-methylisoxazol-3-yl)methyl)hydroxylamine would depend on the stability of the intermediates and the reaction conditions.

Thermal Rearrangements: Thermal conditions can also induce ring-opening and rearrangement of the isoxazole core. In some cases, this can lead to the formation of β-enaminones through reductive ring-opening. mdpi.com

Base- and Acid-Catalyzed Ring Opening: The isoxazole ring can be opened under both basic and acidic conditions. For example, the reaction of 3-isoxazolols with vinyl oxirane proceeds via a ring-opening reaction. The stability of the isoxazole ring in O-((5-methylisoxazol-3-yl)methyl)hydroxylamine to acidic and basic conditions would be an important factor in its handling and further chemical transformations. A novel mass spectral rearrangement involving an isoxazole ring has been observed for metabolites of valdecoxib, a drug containing a 3-phenyl-5-methylisoxazole moiety, which proceeds through an intramolecular SN2 reaction and cleavage of the N-O bond. nih.gov

Derivatization and Structural Modification Strategies for O 5 Methylisoxazol 3 Yl Methyl Hydroxylamine

N-Alkylation and N-Acylation of the Hydroxylamine (B1172632) Functionality to Create Diversified Analogues

The hydroxylamine group of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine is a prime target for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These modifications can significantly alter the physicochemical properties of the parent molecule, influencing factors such as polarity, lipophilicity, and hydrogen bonding capacity.

N-alkylation can be achieved through reactions with various alkyl halides, tosylates, or mesylates under basic conditions. The choice of the alkylating agent allows for the introduction of linear, branched, or cyclic alkyl groups, as well as functionalized chains bearing additional reactive handles. For instance, reaction with benzylic or allylic halides can introduce aromatic or unsaturated moieties, respectively. A general approach to O-alkylation of hydroxylamines involves the use of a protected hydroxylamine equivalent, which is alkylated and subsequently deprotected to yield the desired product. This strategy provides a convergent route to a variety of N-alkylated analogues.

N-acylation, on the other hand, introduces an amide linkage, which can serve as a key structural element in many biologically active molecules. This transformation is typically accomplished by reacting the hydroxylamine with acyl chlorides, anhydrides, or activated carboxylic acids. The diversity of commercially available acylating agents enables the synthesis of a vast library of N-acyl derivatives with varying electronic and steric properties.

| Reagent Class | Functional Group Introduced | Potential for Diversity |

| Alkyl Halides/Sulfonates | Alkyl chains (linear, branched, cyclic) | High |

| Acyl Halides/Anhydrides | Acyl groups (aliphatic, aromatic) | High |

| Activated Carboxylic Acids | Amide functionalities | High |

Functional Group Transformations of the Methyl Group on the Isoxazole (B147169) Ring

The methyl group at the 5-position of the isoxazole ring, while seemingly simple, provides another avenue for structural diversification. Functional group transformations of this methyl group can lead to the introduction of various functionalities, thereby expanding the structural and functional diversity of the resulting analogues.

One common strategy involves the oxidation of the methyl group to an aldehyde or a carboxylic acid. The resulting carbonyl group can then serve as a handle for a plethora of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formations. For example, oxidation to 5-formylisoxazole derivatives allows for the introduction of various amine-containing fragments through reductive amination. Similarly, conversion to 5-carboxyisoxazole derivatives enables the coupling of diverse amines or alcohols to form amides or esters, respectively synblock.comresearchgate.net.

Halogenation of the methyl group, for instance, through radical bromination, can yield a halomethyl derivative. This activated intermediate can then participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents, including azides, cyanides, and various heteroatoms.

Introduction of Additional Substituents and Linkers on the Isoxazole Scaffold

Beyond modifying the existing functional groups, the isoxazole scaffold itself can be further functionalized by introducing additional substituents or linkers. This can be achieved through various synthetic methodologies that target the carbon atoms of the isoxazole ring.

For 3,5-disubstituted isoxazoles, electrophilic aromatic substitution reactions can be employed to introduce substituents at the C4 position, although the regioselectivity can be influenced by the existing groups. More controlled methods often involve the synthesis of the isoxazole ring from appropriately substituted precursors. For instance, the 1,3-dipolar cycloaddition of a nitrile oxide with a substituted alkyne is a powerful and widely used method for constructing the isoxazole core with predefined substituents at the C4 and C5 positions nih.gov.

The introduction of linkers, often at the C3 or C5 position, is a key strategy for the development of bifunctional molecules or for tethering the isoxazole core to other molecular entities. This can be achieved by utilizing isoxazole building blocks bearing a reactive functional group, such as a carboxylic acid or an amine, which can then be coupled to a linker molecule using standard peptide coupling or other conjugation chemistries.

Synthesis of Hybrid Molecules Incorporating the O-((5-methylisoxazol-3-yl)methyl)hydroxylamine Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. The O-((5-methylisoxazol-3-yl)methyl)hydroxylamine core can be incorporated into hybrid molecules to potentially achieve synergistic or additive biological effects.

A common approach involves linking the isoxazole moiety to another heterocyclic system known for its biological activity. For example, isoxazole-triazole hybrids have been synthesized and investigated for their therapeutic potential mdpi.com. The synthesis of such hybrids often involves a multi-step sequence where the isoxazole core, functionalized with a suitable reactive group (e.g., an alkyne or an azide), is coupled with another molecular fragment via click chemistry.

Another strategy involves the fusion of the isoxazole ring with other cyclic systems to create novel polycyclic scaffolds. For instance, isoxazole-isoquinolinone fused hybrids have been prepared through multi-step synthetic routes involving cycloaddition and subsequent cyclization reactions mdpi.com. These complex architectures can present unique three-dimensional shapes and functionalities, leading to novel interactions with biological targets. The synthesis of isoxazole-tethered quinone-amino acid hybrids has also been reported, demonstrating the versatility of the isoxazole core in creating complex hybrid structures nih.gov.

Strategies for Developing Libraries of Structural Analogues

The systematic exploration of the chemical space around the O-((5-methylisoxazol-3-yl)methyl)hydroxylamine core necessitates the development of efficient strategies for generating libraries of structural analogues. Combinatorial chemistry and parallel synthesis are powerful tools for this purpose.

One effective strategy is to utilize a common intermediate that can be readily diversified in the final steps of the synthesis. For example, a key isoxazole intermediate bearing orthogonal protecting groups on its reactive functionalities can be selectively deprotected and reacted with a diverse set of building blocks.

Solid-phase synthesis offers another powerful approach for library generation. By anchoring the isoxazole core or a precursor to a solid support, a wide range of reagents can be used in excess to drive reactions to completion, with purification simplified to a washing step. This methodology has been successfully applied to the generation of isoxazole-based libraries nih.gov.

Furthermore, the development of one-pot, multi-component reactions for the synthesis of isoxazole derivatives provides an atom- and step-economical approach to library synthesis. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, facilitating the generation of large and diverse compound collections nih.govsigmaaldrich.commdpi.com.

| Strategy | Key Features | Application in Library Synthesis |

| Divergent Synthesis | A common intermediate is converted to multiple products. | Efficient for creating analogues with a shared core structure. |

| Solid-Phase Synthesis | The molecule is attached to a solid support for synthesis. | Simplifies purification and allows for high-throughput synthesis. |

| Multi-Component Reactions | Three or more reactants combine in a single step. | Rapidly generates molecular complexity and diversity. |

Advanced Spectroscopic and Computational Characterization of O 5 Methylisoxazol 3 Yl Methyl Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine is predicted to exhibit distinct signals corresponding to the methyl, methylene (B1212753), and methine protons of the isoxazole (B147169) ring, as well as the protons of the hydroxylamine (B1172632) group. Based on the analysis of related compounds such as (3-methylisoxazol-5-yl)methanol (B82123) and 5-methylisoxazole (B1293550), the following chemical shifts are anticipated:

Methyl Protons (CH₃): A singlet appearing around δ 2.4 ppm is expected for the methyl group at the C5 position of the isoxazole ring.

Methylene Protons (CH₂): The methylene protons of the (isoxazol-3-yl)methyl moiety are anticipated to resonate as a singlet in the region of δ 4.5-4.8 ppm. The electronegativity of the adjacent oxygen atom of the hydroxylamine group will cause a downfield shift.

Isoxazole Ring Proton (H4): The proton at the C4 position of the isoxazole ring is expected to appear as a singlet at approximately δ 6.2 ppm.

Hydroxylamine Protons (ONH₂): The two protons of the amino group of the hydroxylamine moiety are expected to present as a broad singlet. The chemical shift of these exchangeable protons is highly dependent on the solvent and concentration and could appear over a wide range.

The coupling between adjacent protons is not expected for the primary signals in the ¹H NMR spectrum of this molecule, as all the proton-containing groups are separated by quaternary carbons or heteroatoms.

Table 1: Predicted ¹H NMR Chemical Shifts for O-((5-methylisoxazol-3-yl)methyl)hydroxylamine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (on isoxazole) | ~2.4 | Singlet |

| CH₂ (methylene bridge) | ~4.5 - 4.8 | Singlet |

| CH (isoxazole ring) | ~6.2 | Singlet |

| NH₂ (hydroxylamine) | Variable | Broad Singlet |

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Based on data from substituted isoxazoles, the following assignments for the carbon signals are predicted:

Methyl Carbon (CH₃): The carbon of the methyl group at C5 is expected to resonate in the upfield region, around δ 12 ppm.

Methylene Carbon (CH₂): The methylene carbon, being attached to the electron-withdrawing oxygen of the hydroxylamine, will be shifted downfield to approximately δ 65-70 ppm.

Isoxazole Ring Carbons:

C3: This carbon, substituted with the methylhydroxylamine group, is predicted to appear at around δ 160-162 ppm.

C4: The CH carbon of the isoxazole ring is expected to have a chemical shift in the range of δ 100-102 ppm.

C5: The carbon bearing the methyl group is anticipated to resonate at approximately δ 170-172 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for O-((5-methylisoxazol-3-yl)methyl)hydroxylamine

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (on isoxazole) | ~12 |

| CH₂ (methylene bridge) | ~65 - 70 |

| C3 (isoxazole ring) | ~160 - 162 |

| C4 (isoxazole ring) | ~100 - 102 |

| C5 (isoxazole ring) | ~170 - 172 |

To confirm the assignments and elucidate the connectivity of the molecule, a series of 2D NMR experiments would be highly informative.

COSY (Correlation Spectroscopy): While no direct proton-proton couplings are expected to give strong cross-peaks in the COSY spectrum, weak long-range couplings might be observed between the methyl protons and the H4 proton of the isoxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the proton signals with their directly attached carbon atoms. Expected correlations are: the proton signal at ~2.4 ppm with the carbon signal at ~12 ppm (CH₃); the proton signal at ~4.5-4.8 ppm with the carbon signal at ~65-70 ppm (CH₂); and the proton signal at ~6.2 ppm with the carbon signal at ~100-102 ppm (C4-H).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The methyl protons (~2.4 ppm) to C5 (~170-172 ppm) and C4 (~100-102 ppm).

The methylene protons (~4.5-4.8 ppm) to C3 (~160-162 ppm).

The H4 proton (~6.2 ppm) to C3 (~160-162 ppm) and C5 (~170-172 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. A NOESY spectrum could show a correlation between the methylene protons and the H4 proton of the isoxazole ring, confirming their close spatial relationship.

Vibrational Spectroscopy for Functional Group Identification (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine is expected to show characteristic absorption bands. Based on data for 3-amino-5-methylisoxazole (B124983) and other related structures, the following peaks are anticipated:

N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

C-H stretching: Bands around 2850-3000 cm⁻¹ for the methyl and methylene C-H stretching.

C=N stretching: A characteristic absorption for the isoxazole ring C=N bond is expected around 1600-1650 cm⁻¹.

N-O stretching: The N-O stretching vibration of the isoxazole ring is typically observed in the 1390-1450 cm⁻¹ region.

C-O stretching: A C-O stretching band for the CH₂-O linkage is expected in the range of 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the isoxazole ring would be expected to give strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation patterns of the molecule.

Molecular Weight Confirmation: The nominal molecular weight of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine (C₅H₈N₂O₂) is 128.13 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Fragmentation Pathway Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A plausible fragmentation pathway would involve the cleavage of the O-N bond of the hydroxylamine moiety, leading to the formation of a stable (5-methylisoxazol-3-yl)methyl cation. Another likely fragmentation is the loss of the hydroxylamine group.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no specific crystal structure for O-((5-methylisoxazol-3-yl)methyl)hydroxylamine has been reported, analysis of related structures, such as 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, provides insight into the expected molecular geometry. nih.gov

From such studies, it is anticipated that the isoxazole ring will be essentially planar. The bond lengths and angles within the (5-methylisoxazol-3-yl)methyl moiety would be consistent with standard values for sp² and sp³ hybridized carbons and the heterocyclic ring system. The crystal packing would likely be influenced by hydrogen bonding involving the -NH₂ group of the hydroxylamine, potentially forming chains or more complex networks in the solid state. nih.gov

Applications of O 5 Methylisoxazol 3 Yl Methyl Hydroxylamine in Advanced Chemical Research and Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The structural features of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine, namely the presence of a nucleophilic hydroxylamine (B1172632) group attached to a stable heterocyclic core, position it as a valuable intermediate in organic synthesis. The isoxazole (B147169) ring itself is a robust aromatic system, while the O-methylhydroxylamine functionality provides a reactive site for further chemical transformations.

Precursor for the Development of Novel Heterocyclic Systems

The hydroxylamine moiety of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine is a key functional group that can participate in a variety of cyclization reactions to form new heterocyclic rings. Hydroxylamine and its derivatives are well-established precursors in the synthesis of nitrogen- and oxygen-containing heterocycles. nih.govbiolmolchem.com For instance, the reaction of hydroxylamine hydrochloride with β-dicarbonyl compounds or their equivalents is a classical and widely used method for the construction of the isoxazole ring itself. nih.govnih.gov

By analogy, O-((5-methylisoxazol-3-yl)methyl)hydroxylamine can be envisioned as a precursor for the synthesis of more complex, fused, or multi-heterocyclic systems. The hydroxylamine nitrogen can act as a nucleophile to attack various electrophilic centers, leading to the formation of new rings. For example, its reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of isoxazolidine (B1194047) or other related heterocyclic structures, tethered to the 5-methylisoxazol-3-yl)methyl group. The versatility of hydroxylamine in heterocyclic synthesis suggests that O-((5-methylisoxazol-3-yl)methyl)hydroxylamine can serve as a valuable starting material for generating libraries of novel compounds with potential biological activities. icm.edu.plresearchgate.net

A general synthetic route often involves the condensation of a suitable precursor with hydroxylamine hydrochloride to generate the isoxazole ring. nih.govicm.edu.pl The subsequent modification of a side chain to introduce the O-methylhydroxylamine functionality would yield the target compound, ready for further synthetic elaborations.

Reagent in Diverse C-N and C-O Bond Forming Reactions

The nucleophilic nature of the hydroxylamine group in O-((5-methylisoxazol-3-yl)methyl)hydroxylamine makes it a suitable reagent for various carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. tcichemicals.com

In C-N bond formation, the hydroxylamine can react with a variety of electrophiles. For example, it can undergo condensation reactions with aldehydes and ketones to form oximes. Furthermore, it can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates to form N-aryl hydroxylamine derivatives. tcichemicals.com The resulting products, containing the (5-methylisoxazol-3-yl)methyl moiety, could be valuable intermediates for further transformations.

For C-O bond formation, the oxygen atom of the hydroxylamine can also act as a nucleophile, although it is generally less reactive than the nitrogen. Under specific conditions, it could react with electrophiles to form new ether linkages. More commonly, the hydroxylamine functionality can be utilized in reactions that proceed through rearrangement or fragmentation pathways, where both C-N and C-O bond formations are involved. For instance, the aza-Hock rearrangement of O-aryl hydroxylamines can lead to the formation of anilines, a reaction that involves both C-N and C-O bond cleavage and formation. nih.gov

Rational Design and Synthesis of New Chemical Entities Based on the Isoxazole-Hydroxylamine Moiety

The combination of the isoxazole ring and the hydroxylamine functionality in a single molecule provides a unique scaffold for the rational design of new chemical entities with potential therapeutic applications. The isoxazole nucleus is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netrsc.org

The hydroxylamine group can also contribute to the biological activity of a molecule. For example, sulfamethoxazole (B1682508) hydroxylamine is a metabolite of the antibiotic sulfamethoxazole and has been studied for its role in hypersensitivity reactions. nih.gov The ability of the hydroxylamine moiety to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions, can be exploited in the design of enzyme inhibitors or other bioactive molecules.

By using O-((5-methylisoxazol-3-yl)methyl)hydroxylamine as a starting point, medicinal chemists can design and synthesize novel compounds where the isoxazole core provides a rigid framework for orienting substituents in three-dimensional space, while the hydroxylamine group can be modified to interact with specific biological targets. For instance, acylation or sulfonylation of the hydroxylamine nitrogen can lead to a variety of derivatives with different electronic and steric properties. Furthermore, the (5-methylisoxazol-3-yl)methyl group can be further functionalized to introduce additional diversity. This modular approach allows for the systematic exploration of the chemical space around the isoxazole-hydroxylamine scaffold to identify new drug candidates. researchgate.net

Contribution to the Development of Novel Catalytic Systems or Ligands Incorporating Isoxazole-Hydroxylamine Architectures

Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Heterocyclic compounds, including those containing oxazoline (B21484) and isoxazole moieties, have been successfully employed as ligands in a variety of asymmetric transformations. researchgate.net The nitrogen and oxygen atoms of the isoxazole ring can coordinate to a metal center, and the substituents on the ring can be modified to create a chiral environment around the metal.

O-((5-methylisoxazol-3-yl)methyl)hydroxylamine and its derivatives have the potential to serve as novel ligands for asymmetric catalysis. The hydroxylamine functionality can be readily converted into other coordinating groups, such as amides or phosphinamides, which are known to be effective in various catalytic systems. The isoxazole ring can act as a rigid backbone, and chirality can be introduced either at the methyl group of the hydroxylamine or by incorporating a chiral substituent on the isoxazole ring or the methyl bridge.

The design of such ligands would involve the synthesis of chiral derivatives of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine and their subsequent coordination to a suitable metal precursor. The resulting metal complexes could then be evaluated for their catalytic activity and enantioselectivity in a range of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of the isoxazole-hydroxylamine scaffold would allow for the fine-tuning of the ligand's steric and electronic properties to optimize the catalytic performance.

Exploration in the Field of Advanced Functional Materials (e.g., as components in supramolecular assemblies)

The field of materials science is constantly seeking new molecular building blocks for the construction of advanced functional materials with tailored properties. The unique structural and electronic properties of heterocyclic compounds make them attractive candidates for this purpose. Isoxazole derivatives have been investigated for their potential applications in areas such as nonlinear optics and as components of supramolecular assemblies. rsc.org

The ability of the isoxazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for the formation of well-ordered supramolecular architectures. The presence of the hydroxylamine group in O-((5-methylisoxazol-3-yl)methyl)hydroxylamine provides an additional site for hydrogen bonding, which can be exploited to direct the self-assembly of the molecules into specific arrangements, such as sheets, chains, or more complex three-dimensional networks. rsc.org

Furthermore, the isoxazole ring can be functionalized with chromophores or other photoactive groups to create materials with interesting photophysical properties. The hydroxylamine moiety could also be used as a reactive handle to attach the isoxazole unit to a polymer backbone or a surface, leading to the development of new functional polymers or modified surfaces with specific recognition or sensing capabilities. The investigation of the self-assembly behavior of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine and its derivatives could lead to the discovery of new liquid crystals, gels, or other soft materials with potential applications in electronics, photonics, and sensing.

Q & A

Q. What are the established synthetic routes for O-((5-methylisoxazol-3-yl)methyl)hydroxylamine, and what reaction conditions optimize yield?

The compound can be synthesized via O-alkylation of hydroxylamine derivatives , similar to methods used for structurally related hydroxylamines. For example, O-alkylation of hydroxylamine with a halogenated precursor (e.g., 5-methylisoxazol-3-ylmethyl chloride) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C yields the target compound . Reaction optimization should include monitoring pH (neutral to slightly basic) and temperature control to minimize side reactions like oxidation or decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are critical for characterizing O-((5-methylisoxazol-3-yl)methyl)hydroxylamine?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the hydroxylamine (-NH-O-) proton (δ 6.5–7.5 ppm, broad) and the isoxazole ring protons (δ 6.0–6.5 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks and fragmentation patterns .

- FT-IR : Confirms functional groups (N-O stretch at ~950 cm⁻¹, hydroxylamine N-H at ~3300 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

The compound is sensitive to moisture, light, and oxidative degradation . Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability studies show <5% decomposition over 6 months under these conditions. Avoid prolonged exposure to acidic/basic environments, which catalyze hydrolysis of the hydroxylamine group .

Q. What in vitro assays are suitable for screening its biological activity?

Use enzyme inhibition assays (e.g., horseradish peroxidase or cytochrome P450 inhibition) to assess reactivity with heme-containing proteins. For antimicrobial activity, employ microbroth dilution (MIC determination) against Gram-positive/negative bacteria. Cellular cytotoxicity can be evaluated via MTT assays in mammalian cell lines (e.g., HEK-293), with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?

Catalytic methods using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) enhance O-alkylation efficiency by stabilizing intermediates and reducing side reactions. A 20 mol% catalyst load at 70°C increases yield by 15–20% compared to traditional bases. Continuous-flow reactors further improve reproducibility and scalability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The hydroxylamine group acts as a soft nucleophile , attacking electrophilic centers (e.g., carbonyl carbons) via a two-step process: (1) proton transfer to form a reactive NH-O⁻ species, and (2) nucleophilic addition. DFT calculations suggest the methoxyisoxazole moiety stabilizes transition states through resonance, lowering activation energy .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies in ¹H NMR splitting (e.g., unexpected multiplicity for the methylisoxazole group) may arise from dynamic exchange processes or hydrogen bonding. Variable-temperature NMR (25–60°C) can decouple exchange effects. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies through-bond correlations .

Q. What strategies enhance selectivity for specific biological targets (e.g., enzymes vs. receptors)?

Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like kinases or GPCRs. For example, modifying the isoxazole’s methyl group to bulkier substituents (e.g., trifluoromethyl) increases steric hindrance, reducing off-target binding. In vitro validation via competitive binding assays (e.g., SPR) quantifies selectivity ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.